molecular formula C18H15N3Si B1618679 Azidotriphenylsilane CAS No. 5599-34-8

Azidotriphenylsilane

Cat. No.: B1618679
CAS No.: 5599-34-8
M. Wt: 301.4 g/mol
InChI Key: CUCDHIYTCSBMGZ-UHFFFAOYSA-N
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Description

Azidotriphenylsilane is an organosilicon compound with the chemical formula (C₆H₅)₃SiN₃. It is characterized by the presence of an azide group (-N₃) attached to a silicon atom, which is further bonded to three phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azidotriphenylsilane can be synthesized through the reaction of triphenylchlorosilane with sodium azide. The reaction typically takes place in an aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions. The general reaction is as follows:

(C6H5)3SiCl+NaN3(C6H5)3SiN3+NaCl(C₆H₅)₃SiCl + NaN₃ \rightarrow (C₆H₅)₃SiN₃ + NaCl (C6​H5​)3​SiCl+NaN3​→(C6​H5​)3​SiN3​+NaCl

The reaction mixture is usually stirred for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods: While the laboratory-scale synthesis of this compound is well-documented, industrial production methods are less common. scaling up the reaction would involve similar principles, with considerations for safety and efficiency. The use of continuous flow reactors and automated systems could enhance the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Azidotriphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, acetonitrile, dimethyl sulfoxide.

    Reduction Reactions: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition Reactions: Alkynes, copper(I) catalysts

Major Products Formed:

    Substitution Reactions: Various organosilicon compounds.

    Reduction Reactions: Triphenylsilylamine.

    Cycloaddition Reactions: Triazoles

Scientific Research Applications

Azidotriphenylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in cycloaddition reactions.

    Materials Science: The compound is utilized in the development of silicon-based materials with unique properties.

    Biology and Medicine: this compound derivatives are explored for their potential use in drug delivery systems and as bioactive molecules.

    Industry: It finds applications in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of azidotriphenylsilane primarily involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness of Azidotriphenylsilane: this compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its ability to participate in cycloaddition reactions and form triazoles is particularly noteworthy .

Properties

IUPAC Name

azido(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H15N3Si/c19-20-21-22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCDHIYTCSBMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4063959
Record name Azidotriphenylsilane
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Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5599-34-8
Record name Azidotriphenylsilane
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Record name Silane, azidotriphenyl-
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Record name Azidotriphenylsilane
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Record name Silane, azidotriphenyl-
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Record name Azidotriphenylsilane
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Synthesis routes and methods

Procedure details

Following the method of Wiberg et al [Wiberg et al, Angew. Chem. Internat'l Ed. Engl., 1, 335 (1962)] in an inert atmosphere enclosure a solution of triphenylsilylchloride (73.9 g, 0.251 mol) in tetrahydrofuran (400 ml) was stirred with lithium azide (15.3 g, 0.312 mol) at room temperature over a period of 115 hr. After filtration, the solvent was removed in vacuo. The resulting white solid was boiled with heptane (350 ml), filtered hot and allowed to crystalline. Triphenylsilyl azide, 65.5 g (86.3% yield), mp 82°-84° C was obtained. The melting point and infrared spectrum were identical with that of an authentic sample.
Quantity
73.9 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
86.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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